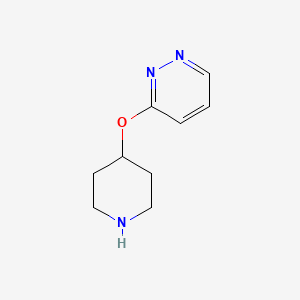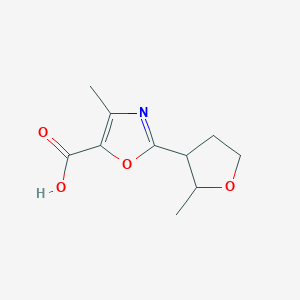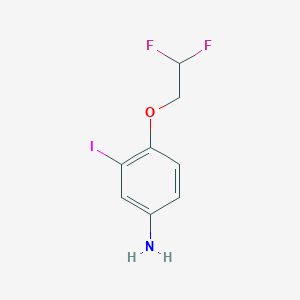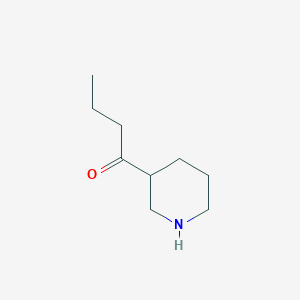
4-(3-Fluorophenoxy)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenoxy)cyclohexanamine is an organic compound with the molecular formula C₁₂H₁₆FNO. It is characterized by a cyclohexane ring substituted with an amine group and a fluorophenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenoxy)cyclohexanamine typically involves the reaction of 3-fluorophenol with cyclohexanone to form 4-(3-fluorophenoxy)cyclohexanone, which is then reduced to 4-(3-fluorophenoxy)cyclohexanol. The final step involves the conversion of the alcohol to the amine using reagents such as ammonia or amines under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenoxy)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ketone intermediate can be reduced to the corresponding alcohol.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-(3-fluorophenoxy)cyclohexanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
4-(3-Fluorophenoxy)cyclohexanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenoxy)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity and specificity, while the cyclohexanamine moiety contributes to its overall stability and bioactivity. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenoxycyclohexanamine
- 4-(2-Fluorophenoxy)cyclohexanamine
- 4-(4-Fluorophenoxy)cyclohexanamine
Uniqueness
4-(3-Fluorophenoxy)cyclohexanamine is unique due to the specific position of the fluorine atom on the phenoxy ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic profiles compared to its analogs .
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
4-(3-fluorophenoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16FNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-3,8,10-11H,4-7,14H2 |
InChI Key |
LJBSTJVTTFIWFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Oxiran-2-yl)methyl]oxane-3-carbonitrile](/img/structure/B13233024.png)


![7,7-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13233041.png)
![3-[1-(3-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13233049.png)
![4-(1-Propyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13233058.png)

![Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13233075.png)


![2-[(4-Phenylbutan-2-yl)amino]propan-1-ol](/img/structure/B13233086.png)

![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13233094.png)

